REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[CH:6]=[O:7])[CH3:2].[O-:13]Cl=O.[Na+].Cl>CS(C)=O.O>[CH2:1]([C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([CH3:12])[C:10]=1[OH:11])[C:6]([OH:13])=[O:7])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
78.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=O)C=C(C1O)C
|
Name
|
NaH2PO4 dihydrate
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
585 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The yellow suspension is stirred at rt for 24 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added while the mixture
|
Type
|
TEMPERATURE
|
Details
|
is cooled with an ice-bath
|
Type
|
ADDITION
|
Details
|
is added while the temperature
|
Type
|
CUSTOM
|
Details
|
is kept between 25 and 40° C. with an ice-bath
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with TBME (250 mL)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
EXTRACTION
|
Details
|
the washings are extracted back with TBME
|
Type
|
CUSTOM
|
Details
|
extracts is evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=O)O)C=C(C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |